

An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylpiperidin-1-yl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Methylpiperidin-1-yl)ethanamine**, a piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth experimental data for this specific compound, this document combines known information with generalized methodologies and potential applications extrapolated from structurally related piperidine analogs. The guide covers the chemical identity, including its CAS number and synonyms, and presents hypothetical yet detailed experimental protocols for its synthesis and analysis. Furthermore, it explores potential pharmacological relevance by discussing the known activities of similar piperidine-containing molecules. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration of novel piperidine-based compounds for therapeutic applications.

Chemical Identity and Properties

2-(4-Methylpiperidin-1-yl)ethanamine is a substituted piperidine with a primary amine functional group. Its core structure is a piperidine ring, a prevalent scaffold in numerous FDA-approved drugs due to its favorable physicochemical properties.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	14156-95-7	[1]
Molecular Formula	C8H18N2	[1]
Molecular Weight	142.24 g/mol	[1]
IUPAC Name	2-(4-methylpiperidin-1-yl)ethan-1-amine	
Synonyms	1-(2-Aminoethyl)-4-methylpiperidine	[1]
2-(4-Methyl-1-piperidiny)ethylamine		
Storage Temperature	Room Temperature	[1]

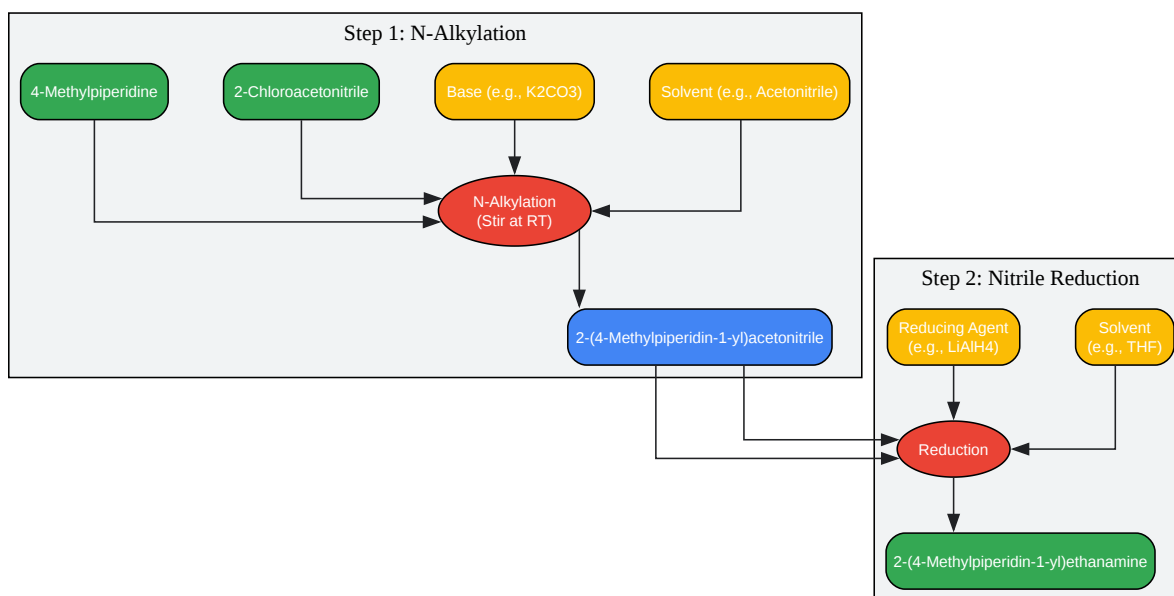
Synthesis and Characterization: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(4-Methylpiperidin-1-yl)ethanamine** is not readily available in the public domain, a plausible and robust synthetic route can be devised based on established methods for the synthesis of N-alkylated piperidine derivatives. A common and effective method is reductive amination.

Hypothetical Synthesis via Reductive Amination

This protocol describes a two-step process starting from 4-methylpiperidine and 2-chloroacetonitrile, followed by reduction.

Experimental Workflow: Synthesis of **2-(4-Methylpiperidin-1-yl)ethanamine**



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Caption: A hypothetical two-step synthesis of **2-(4-Methylpiperidin-1-yl)ethanamine**.

Table 2: Detailed Experimental Protocol for Synthesis

Step	Procedure	Reagents & Conditions
1	N-Alkylation: To a solution of 4-methylpiperidine in acetonitrile, add potassium carbonate. Stir the mixture and add 2-chloroacetonitrile dropwise. Continue stirring at room temperature for 24 hours.	4-methylpiperidine (1.0 eq), 2-chloroacetonitrile (1.1 eq), K ₂ CO ₃ (1.5 eq), Acetonitrile.
2	Work-up and Isolation of Intermediate: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude 2-(4-methylpiperidin-1-yl)acetonitrile can be purified by column chromatography.	-
3	Nitrile Reduction: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of 2-(4-methylpiperidin-1-yl)acetonitrile in THF dropwise.	2-(4-methylpiperidin-1-yl)acetonitrile (1.0 eq), LiAlH ₄ (1.5 eq), Anhydrous THF.
4	Quenching and Work-up: After the reaction is complete (monitored by TLC), cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solid and wash with THF.	Water, 15% NaOH (aq).

5	<p>Purification of Final Product:</p> <p>Combine the filtrate and washings, and concentrate under reduced pressure. The crude 2-(4-Methylpiperidin-1-yl)ethanamine can be purified by distillation under reduced pressure or by column chromatography.</p>	-
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Analytical Characterization

The identity and purity of the synthesized **2-(4-Methylpiperidin-1-yl)ethanamine** should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

Technique	Expected Observations
^1H NMR	Signals corresponding to the methyl group on the piperidine ring, the piperidine ring protons, and the ethylamine chain protons with appropriate chemical shifts and multiplicities.
^{13}C NMR	Resonances for all eight unique carbon atoms in the molecule.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight (142.24 g/mol).
FT-IR Spectroscopy	Characteristic N-H stretching vibrations for the primary amine, C-H stretching for aliphatic groups, and C-N stretching bands.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound. HPLC methods for piperidine derivatives often use reversed-phase columns with a mobile phase of acetonitrile and water containing an additive like formic acid to ensure good peak shape. ^[2]

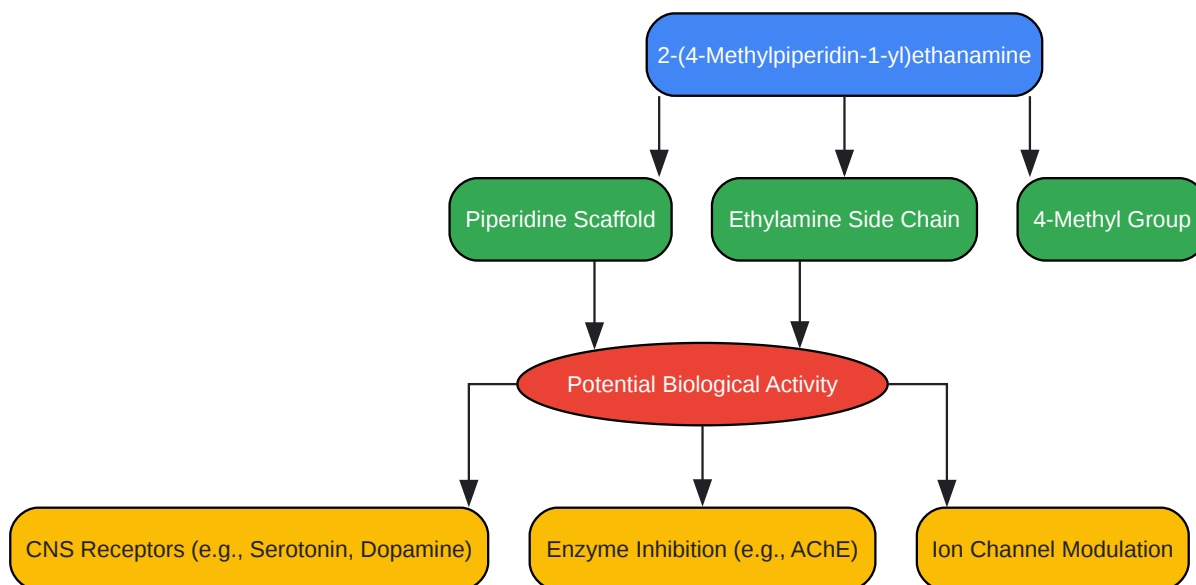
Potential Pharmacological Significance

While specific pharmacological data for **2-(4-Methylpiperidin-1-yl)ethanamine** is not available, the piperidine scaffold is a key structural motif in a wide range of biologically active compounds. The pharmacological profile of this compound can be hypothesized based on the activities of structurally similar molecules.

General Considerations for Piperidine Derivatives

Piperidine-containing compounds are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Their structural rigidity and basic nitrogen atom often play crucial roles in ligand-receptor interactions.

Logical Relationship: From Structure to Potential Activity



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Caption: The structural features of **2-(4-Methylpiperidin-1-yl)ethanamine** suggest potential interactions with various biological targets.

Structurally Related Compounds and Their Activities

- **Analogues of 2-(Piperidin-1-yl)ethanamine:** Compounds with the 2-(piperidin-1-yl)ethanamine core structure have been investigated for a range of activities. For example, certain derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological disorders.
- **N-Substituted Piperidines:** The nature of the substituent on the piperidine nitrogen is a key determinant of pharmacological activity. The ethylamine group in the target molecule provides a primary amine that can be further functionalized to explore structure-activity relationships (SAR).
- **Potential as a CNS Agent:** The piperidine ring is a common feature in many centrally acting drugs. Depending on its ability to cross the blood-brain barrier, **2-(4-Methylpiperidin-1-yl)ethanamine** could potentially interact with neurotransmitter receptors.

Safety and Handling

Specific safety data for **2-(4-Methylpiperidin-1-yl)ethanamine** is not extensively documented. However, based on the general properties of aliphatic amines, the following precautions should be taken.

Table 4: General Safety and Handling Precautions

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear safety glasses, chemical-resistant gloves, and a lab coat.
Handling	Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage	Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid	In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

2-(4-Methylpiperidin-1-yl)ethanamine is a chemical entity with potential for further investigation in the field of medicinal chemistry. While specific biological data is currently lacking, its structural features, particularly the presence of the versatile piperidine scaffold, suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The hypothetical synthetic and analytical protocols provided in this guide offer a starting point for researchers interested in exploring this and related compounds. Future studies are warranted to elucidate the specific pharmacological profile and therapeutic potential of **2-(4-Methylpiperidin-1-yl)ethanamine**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080129#2-4-methylpiperidin-1-yl-ethanamine-cas-number-and-synonyms]

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